REACTION_CXSMILES
|
[N:1]1[C:10]2[NH:9][C:8]3[CH:11]=[C:12]([C:15](OC)=[O:16])[CH:13]=[CH:14][C:7]=3[S:6][C:5]=2[N:4]=[CH:3][CH:2]=1.[H-].C([Al+]CC(C)C)C(C)C>C(Cl)Cl.O1CCCC1.C1(C)C=CC=CC=1>[N:1]1[C:10]2[NH:9][C:8]3[CH:11]=[C:12]([CH2:15][OH:16])[CH:13]=[CH:14][C:7]=3[S:6][C:5]=2[N:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
259 g
|
Type
|
reactant
|
Smiles
|
N1=CC=NC=2SC3=C(NC21)C=C(C=C3)C(=O)OC
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ice
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling the mixture so as
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature in the system at 15° C. or below
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
FILTRATION
|
Details
|
Then it was filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed with water
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent under reduced pressure
|
Type
|
WASH
|
Details
|
the obtained crystals were washed with diisopropyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=NC=2SC3=C(NC21)C=C(C=C3)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |